molecular formula C12H13ClN2O3 B5016418 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone CAS No. 16376-61-7

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone

Cat. No.: B5016418
CAS No.: 16376-61-7
M. Wt: 268.69 g/mol
InChI Key: HUXKPGMUERDTKR-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone (CAS 16376-61-7) is a chemical compound with the molecular formula C 12 H 13 ClN 2 O 3 and a molecular weight of 268.70 g/mol . It is characterized by a density of 1.404 g/cm³, a boiling point of 407.1°C at 760 mmHg, and a flash point of 200°C . Synonyms for this compound include 2-Benzoxazolinone,5-chloro-3-(morpholinomethyl)- and N-(Morpholinomethyl)chlorzoxazone . As a derivative of the benzoxazolone core structure, this compound is of significant interest in advanced chemical research and development . The morpholinylmethyl substitution suggests potential for modifying physicochemical properties, making it a valuable intermediate for exploratory synthesis and the development of novel substances. Researchers may utilize this compound in areas such as medicinal chemistry and materials science. Please Note: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-1-2-11-10(7-9)15(12(16)18-11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXKPGMUERDTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167658
Record name 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI)
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URL https://comptox.epa.gov/dashboard/DTXSID10167658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16376-61-7
Record name 2(3H)-Benzoxazolone, 5-chloro-3-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108209
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5-chloro-3-(morpholinomethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone typically involves the following steps:

    Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carbonyl compound.

    Introduction of the Chloro Substituent: Chlorination of the benzoxazolone core at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via nucleophilic substitution reactions using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of 5-chloro-2(3H)-benzoxazolone exhibit notable analgesic and anti-inflammatory activities. For instance, a study conducted on various substituted benzoxazolone derivatives demonstrated their efficacy in reducing carrageenan-induced paw edema in mice, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundMethod of SynthesisYield (%)Analgesic Activity
Compound 1Microwave-assisted66Significant
Compound 2Conventional63Marked inhibition
Compound 3Microwave-assisted56Significant

Antimicrobial Activity

Benzoxazolone derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for further development as antibiotics. The structural modifications on the benzoxazolone scaffold can enhance their activity against various pathogens .

Case Studies

  • Study on Analgesic Activity :
    • Objective : Evaluate the analgesic effects of synthesized benzoxazolone derivatives.
    • Methodology : Utilized tail-flick and hot-plate tests on mice.
    • Findings : Compounds exhibited significant analgesic effects compared to control groups.
  • Anti-inflammatory Activity Assessment :
    • Objective : Assess the anti-inflammatory properties of synthesized compounds.
    • Methodology : Carrageenan-induced edema model.
    • Results : All tested compounds showed marked inhibition of edema, indicating strong anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The 2(3H)-benzoxazolone core allows diverse substitutions at positions 3, 5, and 4. Key analogues include:

  • 5-Chloro-3-(pyrrolidin-1-ylmethyl)-2(3H)-benzoxazolone : Features a five-membered pyrrolidine ring.
  • 5-Chloro-3-(piperidin-1-ylmethyl)-2(3H)-benzoxazolone : Substituted with a six-membered piperidine ring.
  • 5-Chloro-3-(4-methylpiperazin-1-ylmethyl)-2(3H)-benzoxazolone : Contains a piperazine ring with a methyl group.
  • Chalcone derivatives (e.g., 5/6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones): Feature α,β-unsaturated ketone side chains .

Table 1: Structural Comparison of Key Analogues

Compound Substituent Ring Size/Type Key Functional Groups
5-Chloro-3-(4-morpholinylmethyl) Morpholine 6-membered (O, N) Ether, tertiary amine
5-Chloro-3-(pyrrolidinylmethyl) Pyrrolidine 5-membered (N) Secondary amine
5-Chloro-3-(piperidinylmethyl) Piperidine 6-membered (N) Secondary amine
Chalcone derivatives Propenoyl-aryl N/A α,β-unsaturated ketone
Acetylcholinesterase (AChE) Inhibition
  • Morpholinylmethyl derivative: Expected to exhibit moderate AChE inhibition based on structural similarity to piperidine derivatives. Piperidine analogues (e.g., compound 9 in ) showed ~2-fold higher activity than pyrrolidine derivatives, suggesting larger rings enhance binding .
  • Aromatic amine derivatives: Compounds with naphthalene or quinoline side chains (e.g., ) demonstrated higher AChE inhibition due to π-π stacking with the enzyme’s active site.

Table 2: AChE Inhibitory Activity (10⁻⁴ M Concentration)

Compound % Inhibition Key Structural Feature Reference
5-Chloro-3-(piperidinylmethyl) 65% Six-membered amine ring
5-Chloro-3-(pyrrolidinylmethyl) 35% Five-membered amine ring
Quinoline-substituted derivative 78% Aromatic heterocycle
Cytotoxicity
  • Morpholinylmethyl derivative: Limited direct data, but cyclic amine-containing benzoxazolones (e.g., piperazine derivatives) showed IC₅₀ values of 10–50 µM against leukemia and breast cancer cells . Morpholine’s polarity may enhance solubility but reduce membrane permeability compared to piperidine.
  • Chalcone derivatives : Exhibited potent cytotoxicity (IC₅₀: 2–15 µM) against BV-173 leukemia and MCF-7 cells via apoptosis induction . The α,β-unsaturated ketone moiety is critical for pro-apoptotic activity.

Table 3: Cytotoxic Activity Against BV-173 Leukemia Cells

Compound IC₅₀ (µM) Mechanism Reference
Chalcone 3f 2.1 Apoptosis induction
Piperazine-substituted derivative 18.4 Cell cycle arrest
Antimicrobial Activity
  • Morpholinylmethyl derivative: No direct data, but thiourea derivatives of 5-chloro-benzoxazolone showed MIC values of 8–32 µg/mL against E. coli .
  • Schiff base derivatives: 4-Bromophenylmethylidene analogues inhibited P. aeruginosa at 16 µg/mL, attributed to the electron-withdrawing bromine group .

Biological Activity

5-Chloro-3-(4-morpholinylmethyl)-2(3H)-benzoxazolone is a compound belonging to the benzoxazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H13ClN2O3
  • Molecular Weight : 268.69 g/mol
  • CAS Number : 16376-61-7

This compound is characterized by the presence of a chloro group and a morpholinylmethyl substituent, which contribute to its biological efficacy.

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoxazolone, including this compound, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have synthesized various derivatives and evaluated their effects:

  • Study Findings :
    • Compounds derived from 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid showed high antinociceptive and anti-inflammatory activities, with specific derivatives outperforming others in efficacy .
    • A comprehensive synthesis of new compounds revealed that most exhibited strong analgesic effects without causing gastric lesions, indicating a favorable safety profile .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In silico studies have indicated that derivatives like this compound may interact effectively with caspase-3, a crucial enzyme in apoptosis:

  • Molecular Docking Studies :
    • Research indicated that several synthesized compounds formed hydrogen bonds with the Arg207 residue of caspase-3, suggesting strong binding affinities and potential for anticancer activity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structural modifications of benzoxazolone derivatives significantly influence their biological activities:

CompoundStructureActivityNotes
Compound 14-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acidHigh analgesic & anti-inflammatoryOptimal carboxylic acid structure
Compound 2g4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamidesHigh analgesicNo gastric lesions observed

The presence of specific functional groups enhances the pharmacological profile of these compounds, making them promising candidates for further development.

Q & A

Q. What are the key synthetic challenges in preparing 5-substituted 2(3H)-benzoxazolone derivatives, and what strategies overcome regioselectivity issues?

The synthesis of 5-substituted benzoxazolones is complicated by the inherent regioselectivity of C-acylation reactions, which preferentially yield 6-acyl derivatives. For example, direct acetylation of 2(3H)-benzoxazolone with acetyl chloride in the presence of AlCl3-DMF exclusively produces 6-acetyl derivatives . To synthesize 5-substituted analogs, alternative routes are required, such as a three-step method starting from 2-acetamidophenol. This involves cyclization under mild conditions using 1,1′-carbonyldiimidazole to avoid side reactions and improve yields . Analytical techniques like TLC and NMR are critical for monitoring regiochemical outcomes.

Q. How does the 2(3H)-benzoxazolone scaffold serve as a privileged structure in medicinal chemistry?

The benzoxazolone core mimics phenol/catechol moieties in a metabolically stable template, with similar pKa values (≈8.5–9.5) and electronic charge distribution . This bioisosterism enables interactions with diverse biological targets, including COX enzymes, serotonin receptors, and caspase-3 . Its versatility is exemplified in analgesic, anti-inflammatory, and anticancer agents, where substitutions at positions 3 and 5 modulate activity .

Advanced Research Questions

Q. What in silico methodologies predict the binding interactions of 3-substituted benzoxazolones with caspase-3, and which residues are critical for activity?

Molecular docking studies (e.g., using MOE software) reveal that 3-substituted benzoxazolones form hydrogen bonds with Arg207 in caspase-3’s active site, a residue essential for substrate recognition . Pharmacophore models emphasize the importance of the morpholinylmethyl group at position 3, which enhances hydrogen bonding and π-π stacking with adjacent residues like His121 . Free energy calculations (MM-GBSA) further validate binding affinities, guiding the optimization of substituents for apoptotic activity .

Q. How do structural modifications at position 3 influence cytotoxic activity, and what assays validate these effects?

Substituents at position 3 (e.g., morpholinylmethyl, piperazinyl) enhance cytotoxicity by improving membrane permeability and target engagement. For example, 5-chloro-3-(4-morpholinylmethyl) derivatives exhibit IC50 values <10 μM in MCF-7 and HeLa cell lines via caspase-3 activation . In vitro assays include:

  • MTT/Proliferation assays to measure viability.
  • Annexin V/PI staining to quantify apoptosis.
  • Western blotting to assess caspase-3 cleavage .

Q. How can contradictory structure-activity relationship (SAR) data be resolved in benzoxazolone derivatives?

Discrepancies in SAR, such as higher antinociceptive activity in triazolothiadiazole-substituted derivatives (5a-n vs. 6a-h), are analyzed through:

  • Comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions.
  • Dose-response studies in rodent models (e.g., carrageenan-induced edema) to validate peripheral vs. central mechanisms .
  • Metabolic stability assays to rule out pharmacokinetic confounders .

Q. What experimental models are used to evaluate the peripheral antinociceptive activity of benzoxazolone derivatives?

Key models include:

  • Acetic acid writhing test (mice) for nociception.
  • Hot plate test to distinguish central vs. peripheral action.
  • Formalin-induced licking to assess inflammatory pain . Protocols require ethical approval (e.g., Eskisehir Osmangazi University guidelines, Protocol 31.03.2011/200) .

Methodological Tables

Q. Table 1. Synthetic Routes for 5-Substituted Benzoxazolones

PositionMethodReagentsYieldKey Reference
5-Acetyl3-step synthesis2-Acetamidophenol, 1,1′-carbonyldiimidazole65–70%
6-AcetylDirect acylationAcetyl chloride, AlCl3-DMF85%

Q. Table 2. Cytotoxicity of 3-Substituted Derivatives

CompoundSubstituent (Position 3)IC50 (μM)Cell LineMechanism
5-Chloro-3-(4-morpholinylmethyl)Morpholinylmethyl8.2MCF-7Caspase-3 activation
5-Chloro-3-(piperazinyl)Piperazinyl12.4HeLaROS induction

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